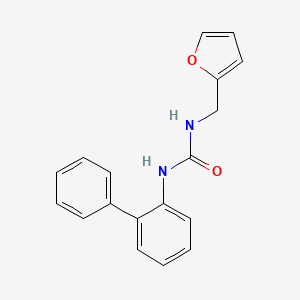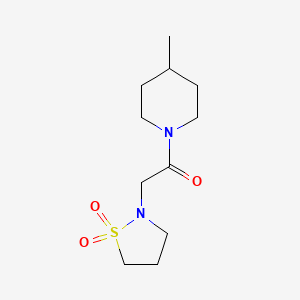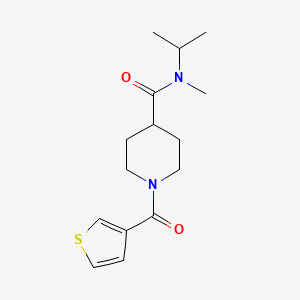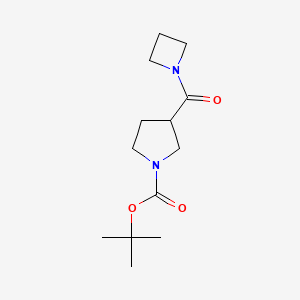
1-(Furan-2-ylmethyl)-3-(2-phenylphenyl)urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(Furan-2-ylmethyl)-3-(2-phenylphenyl)urea, also known as FPU-1, is a novel compound with potential applications in scientific research. FPU-1 was first synthesized in 2010 by a team of researchers from the University of California, San Diego. Since then, FPU-1 has been the subject of numerous studies investigating its synthesis, mechanism of action, and potential applications in the field of biochemistry.
作用机制
1-(Furan-2-ylmethyl)-3-(2-phenylphenyl)urea is believed to inhibit PARP by binding to the enzyme's catalytic domain. This prevents PARP from repairing damaged DNA, leading to the accumulation of DNA damage and ultimately cell death. The exact mechanism by which 1-(Furan-2-ylmethyl)-3-(2-phenylphenyl)urea binds to PARP is not yet fully understood, but studies have suggested that it may interact with key amino acid residues in the enzyme's active site.
Biochemical and Physiological Effects:
1-(Furan-2-ylmethyl)-3-(2-phenylphenyl)urea has been shown to have a number of biochemical and physiological effects. In addition to its PARP-inhibiting activity, 1-(Furan-2-ylmethyl)-3-(2-phenylphenyl)urea has been shown to inhibit the activity of other enzymes, including caspase-3 and -7, which play a role in programmed cell death. 1-(Furan-2-ylmethyl)-3-(2-phenylphenyl)urea has also been shown to induce apoptosis (cell death) in cancer cells, suggesting that it may have potential as an anticancer agent.
实验室实验的优点和局限性
One advantage of 1-(Furan-2-ylmethyl)-3-(2-phenylphenyl)urea is its potency as a PARP inhibitor. Studies have shown that 1-(Furan-2-ylmethyl)-3-(2-phenylphenyl)urea is more effective at inhibiting PARP than other compounds currently used in research. However, 1-(Furan-2-ylmethyl)-3-(2-phenylphenyl)urea also has some limitations. For example, it has been shown to have poor solubility in water, which can make it difficult to use in some experiments. Additionally, more research is needed to fully understand the mechanism of action of 1-(Furan-2-ylmethyl)-3-(2-phenylphenyl)urea and its potential side effects.
未来方向
There are a number of potential future directions for research on 1-(Furan-2-ylmethyl)-3-(2-phenylphenyl)urea. One area of interest is the development of more effective synthesis methods for 1-(Furan-2-ylmethyl)-3-(2-phenylphenyl)urea, with the goal of improving yield and purity. Another area of interest is the investigation of 1-(Furan-2-ylmethyl)-3-(2-phenylphenyl)urea's potential as an anticancer agent, particularly in combination with other chemotherapy drugs. Additionally, more research is needed to fully understand the mechanism of action of 1-(Furan-2-ylmethyl)-3-(2-phenylphenyl)urea and its potential applications in other areas of biochemistry.
合成方法
The synthesis of 1-(Furan-2-ylmethyl)-3-(2-phenylphenyl)urea involves the reaction of furan-2-carbaldehyde with 2-phenylbenzene-1,3-diamine in the presence of a catalyst. The resulting product is then treated with urea to yield 1-(Furan-2-ylmethyl)-3-(2-phenylphenyl)urea. The synthesis of 1-(Furan-2-ylmethyl)-3-(2-phenylphenyl)urea is a multi-step process that requires careful control of reaction conditions to ensure high yield and purity.
科学研究应用
1-(Furan-2-ylmethyl)-3-(2-phenylphenyl)urea has been shown to have potential applications in scientific research, particularly in the field of biochemistry. One study found that 1-(Furan-2-ylmethyl)-3-(2-phenylphenyl)urea is a potent inhibitor of the enzyme poly(ADP-ribose) polymerase (PARP), which plays a key role in DNA repair. This suggests that 1-(Furan-2-ylmethyl)-3-(2-phenylphenyl)urea may have applications in cancer research, as cancer cells are often more reliant on PARP for DNA repair than normal cells.
属性
IUPAC Name |
1-(furan-2-ylmethyl)-3-(2-phenylphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O2/c21-18(19-13-15-9-6-12-22-15)20-17-11-5-4-10-16(17)14-7-2-1-3-8-14/h1-12H,13H2,(H2,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AANBPJXPWGZXAE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=CC=C2NC(=O)NCC3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[1-(furan-2-yl)ethyl]-4-methylbenzamide](/img/structure/B7564760.png)
![(4-methoxyphenyl)-[4-(1H-pyrazole-5-carbonyl)piperazin-1-yl]methanone](/img/structure/B7564769.png)

![N-[1-(furan-2-yl)ethyl]cyclohex-3-ene-1-carboxamide](/img/structure/B7564779.png)
![N,2-dimethyl-5-[(3-methylphenyl)sulfamoyl]benzamide](/img/structure/B7564783.png)
![N-[1-(furan-2-yl)ethyl]cyclobutanecarboxamide](/img/structure/B7564798.png)

![N-[3-(oxolan-2-ylmethoxy)phenyl]-1-phenylpyrazole-4-carboxamide](/img/structure/B7564813.png)

![N-[2-[2-(4-chlorophenoxy)ethyl-methylamino]-2-oxoethyl]benzamide](/img/structure/B7564847.png)
![1-[2-(Dimethylamino)-2-(4-methoxyphenyl)ethyl]-3-[2-morpholin-4-yl-5-(trifluoromethyl)phenyl]urea](/img/structure/B7564861.png)

![2-methyl-N-[2-[4-(methylcarbamoyl)anilino]-2-oxoethyl]benzamide](/img/structure/B7564871.png)
